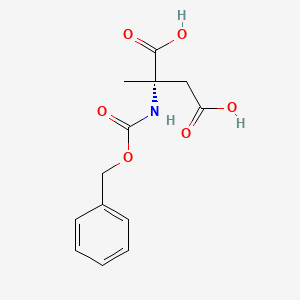
Cbz-alpha-methyl-L-Asp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-alpha-methyl-L-Asp, also known as carboxybenzyl-alpha-methyl-L-aspartate, is a derivative of the amino acid aspartic acid. It is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process. The carboxybenzyl group can be removed under mild conditions, making it a versatile tool in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cbz-alpha-methyl-L-Asp typically involves the protection of the amino group of alpha-methyl-L-aspartic acid with a carboxybenzyl group. This can be achieved by reacting alpha-methyl-L-aspartic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Cbz-alpha-methyl-L-Asp undergoes various chemical reactions, including:
Hydrogenation: The carboxybenzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: The protected amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in peptide coupling reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions:
Hydrogenation: Pd-C, H2 gas, methanol or ethanol as solvent.
Substitution: Nucleophiles such as amines or alcohols, organic solvents like dichloromethane.
Coupling Reactions: Dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC), solvents like dimethylformamide (DMF).
Major Products:
Hydrogenation: Removal of the carboxybenzyl group, yielding alpha-methyl-L-aspartic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Coupling Reactions: Formation of peptide bonds, resulting in dipeptides or longer peptide chains.
Applications De Recherche Scientifique
Cbz-alpha-methyl-L-Asp is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis, it allows for the selective protection and deprotection of amino groups.
Biology: Used in the synthesis of peptides and proteins for studying biological processes.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications.
Mécanisme D'action
The primary mechanism of action of Cbz-alpha-methyl-L-Asp involves the protection of the amino group through the formation of a stable carbamate linkage. This prevents the amino group from participating in unwanted side reactions during peptide synthesis. The carboxybenzyl group can be selectively removed by catalytic hydrogenation, restoring the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Cbz-alpha-methyl-L-Asp is similar to other carbamate-protected amino acids such as:
Cbz-glycine: Used for protecting the amino group of glycine.
Cbz-alanine: Used for protecting the amino group of alanine.
Fmoc-alpha-methyl-L-Asp: Another protecting group for alpha-methyl-L-aspartic acid, which can be removed under basic conditions.
Uniqueness: this compound is unique due to its specific use in protecting the amino group of alpha-methyl-L-aspartic acid. The carboxybenzyl group provides stability and can be removed under mild conditions, making it a valuable tool in peptide synthesis.
Propriétés
Formule moléculaire |
C13H15NO6 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
(2S)-2-methyl-2-(phenylmethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C13H15NO6/c1-13(11(17)18,7-10(15)16)14-12(19)20-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t13-/m0/s1 |
Clé InChI |
OOJJMGMHMDEKLU-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


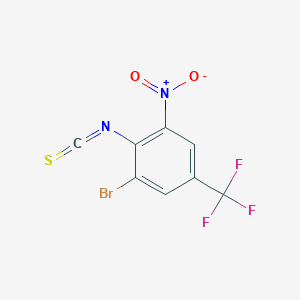
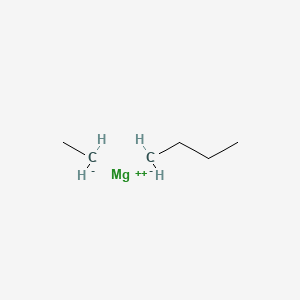
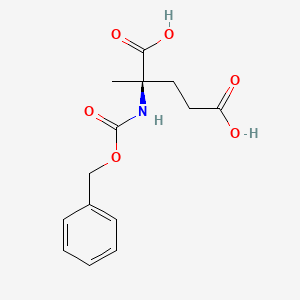
![(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)
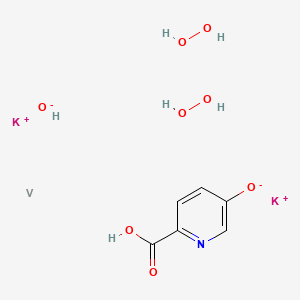
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)
![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)
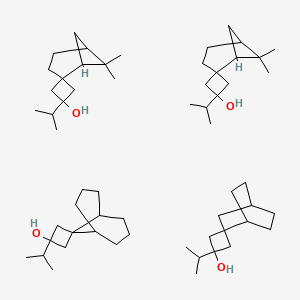
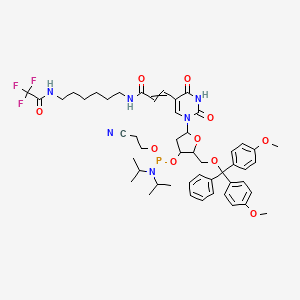

![[3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate](/img/structure/B13392739.png)
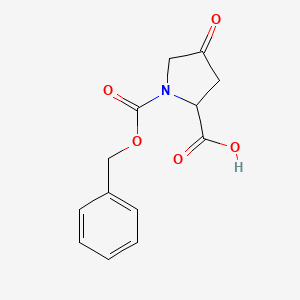
![(+)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B13392762.png)
